molecular formula C8H7N3O6 B8456521 Benzeneacetamide,-alpha--hydroxy-3,5-dinitro-

Benzeneacetamide,-alpha--hydroxy-3,5-dinitro-

Cat. No.: B8456521
M. Wt: 241.16 g/mol
InChI Key: HKZZIBXKJADGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneacetamide,-alpha--hydroxy-3,5-dinitro- is a useful research compound. Its molecular formula is C8H7N3O6 and its molecular weight is 241.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneacetamide,-alpha--hydroxy-3,5-dinitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetamide,-alpha--hydroxy-3,5-dinitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7N3O6

Molecular Weight

241.16 g/mol

IUPAC Name

2-(3,5-dinitrophenyl)-2-hydroxyacetamide

InChI

InChI=1S/C8H7N3O6/c9-8(13)7(12)4-1-5(10(14)15)3-6(2-4)11(16)17/h1-3,7,12H,(H2,9,13)

InChI Key

HKZZIBXKJADGTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-dinitro-O-trimethylsilylmandelonitrile (5.0 g, 16.9 mmol) and BF3-acetic acid complex (30 ml) were dissolved in H2O (5 ml) at room temperature. The reaction temperature was raised to 115° C. immediately and stirred for 10 minutes. The reaction solution was then cooled to 0° C. H2O (100 ml) and EtOAc (200 ml) were added. The organic phase was washed with sat NaHCO3 (100 ml) and brine (100 ml). Drying over MgSO4 was followed by removal of solvents at reduced pressure. The residue was crystallized from isopropylacetate. The crystalline residue was left for preparative HPLC, which gave 2.2 g (54%) of 3,5-dinitromandeloamide.
Name
3,5-dinitro-O-trimethylsilylmandelonitrile
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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